![molecular formula C16H14N2O B7615495 3-[(3-Methylphenyl)methyl]quinazolin-4-one](/img/structure/B7615495.png)
3-[(3-Methylphenyl)methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylphenyl)methyl]quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methyl]quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 3-methylbenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methylphenyl)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylphenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by interfering with quorum sensing systems, which regulate virulence factors in bacteria . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylquinazolin-4-one: This compound has similar biological activities but differs in its substituent groups.
2-Methylquinazolin-4-one: Another quinazolinone derivative with distinct chemical properties and biological activities.
Uniqueness
3-[(3-Methylphenyl)methyl]quinazolin-4-one is unique due to its specific substituent groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit quorum sensing in bacteria and potential anticancer properties make it a valuable compound for further research .
Propiedades
IUPAC Name |
3-[(3-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-5-4-6-13(9-12)10-18-11-17-15-8-3-2-7-14(15)16(18)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRBVSSKCRRKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(4-methylcyclohexyl)methanone](/img/structure/B7615419.png)
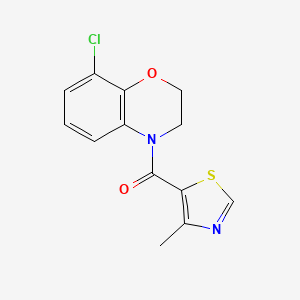
![1-[(3-Fluorophenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7615436.png)
![1-Methyl-3-(6-oxa-9-azaspiro[4.5]decan-9-yl)pyrrolidin-2-one](/img/structure/B7615443.png)
![Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate](/img/structure/B7615456.png)
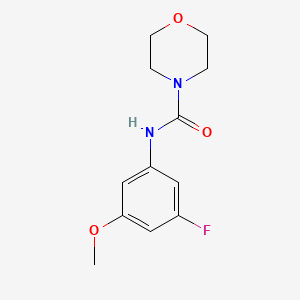
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B7615469.png)
![N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7615477.png)
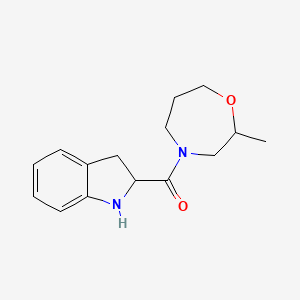
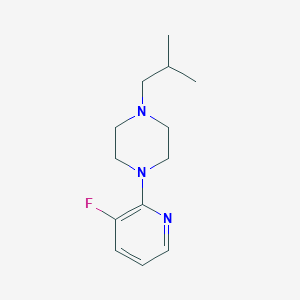
![1-[(1-Cyclopentylpyrazol-3-yl)methyl]piperidine](/img/structure/B7615491.png)
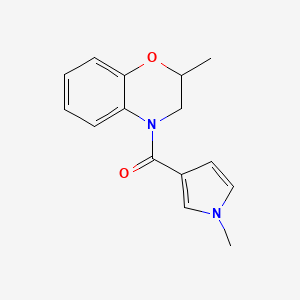
![3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one](/img/structure/B7615518.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(4,5-dimethylthiophen-2-yl)methanone](/img/structure/B7615534.png)
